Cassiaside B

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cassiaside B is typically extracted from the root or leaf parts of Cassia obtusifolia or Cassia tora. The extraction process involves several steps, including extraction, filtration, concentration, and crystallization . The purity and yield of this compound can vary depending on the extraction methods and process conditions used.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification processes to isolate the compound. The specific industrial methods are proprietary and may vary among manufacturers.

Analyse Chemischer Reaktionen

Potential Explanations

-

Nomenclature discrepancies : Cassiaside B may be an obsolete or nonstandard term. Verify the IUPAC name, CAS registry number, or alternative identifiers.

-

Underexplored research : this compound may be a minor or novel compound with limited published studies. Check patents or non-English journals for preliminary data.

-

Typographical error : If the intended compound is Cassiaside C , extensive reaction data exists, including:

Recommended Actions

-

Validate the compound name with structural databases (e.g., PubChem, ChemSpider).

-

Explore biosynthetic pathways of related naphtho-α-pyrones from Cassia species for analog insights.

-

Submit a follow-up query with clarified nomenclature or structural details for targeted analysis.

Data Table: Reactions of Structurally Related Compounds

For further assistance, please confirm the compound’s identity or provide additional descriptors. If Cassiaside C is relevant, a detailed reaction analysis can be furnished immediately.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Cassiaside B has shown significant potential in managing diabetes. Research indicates that extracts containing this compound can inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. In vitro studies demonstrated that this compound effectively reduced AGEs formation and inhibited the expression of transforming growth factor beta 1 (TGF-β1) in renal cells under diabetic conditions . Furthermore, animal studies have shown that treatment with Cassia semen extracts containing this compound can prevent the development of diabetic nephropathy by reducing AGEs accumulation and modulating inflammatory pathways .

Table 1: Summary of Antidiabetic Effects

| Study Reference | Extract Type | Dosage | Main Findings |

|---|---|---|---|

| Kim et al. (2017) | Methanol Extract | 200 mg/kg/day for 12 weeks | Inhibited diabetic nephropathy development |

| Zhu et al. (2017) | Water Extract | Not specified | Reduced renal fibrosis in diabetic rats |

Hepatoprotective Effects

The hepatoprotective properties of this compound are well-documented. Studies have indicated that Cassia tora extracts containing this compound can mitigate liver damage induced by toxins such as carbon tetrachloride (CCl4). The mechanisms involve enhancing antioxidant enzyme activities and reducing liver enzyme levels associated with hepatic injury . Additionally, this compound has been linked to the regulation of inflammatory markers such as interleukin-6 (IL-6), contributing to its protective effects against liver diseases .

Table 2: Hepatoprotective Studies

| Study Reference | Extract Type | Dosage | Main Findings |

|---|---|---|---|

| Wu et al. (2022) | Aqueous Extract | 670 mg/kg | Improved liver function, reduced AST and ALT levels |

| Zhang et al. (2020) | Methanol Extract | Not specified | Enhanced antioxidant capacity in hepatocytes |

Neuroprotective Properties

This compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Research has shown that it can protect dopaminergic neurons from oxidative stress and apoptosis induced by neurotoxins like 6-hydroxydopamine . The compound's ability to modulate signaling pathways involved in neuronal survival further supports its potential as a therapeutic agent for neurodegenerative conditions .

Table 3: Neuroprotective Studies

| Study Reference | Model Used | Treatment Duration | Main Findings |

|---|---|---|---|

| Yi et al. (2020) | PC12 Cells | Not specified | Ameliorated cell death from oxidative stress |

| Fu et al. (2021) | Mouse Model of PD | 15 days | Protected against dopaminergic neuron degeneration |

Antioxidant Activity

The antioxidant properties of this compound have been extensively studied, revealing its ability to scavenge free radicals and reduce oxidative stress markers in various biological systems. In vitro assays demonstrated that extracts containing this compound could significantly inhibit lipid peroxidation and reduce malondialdehyde levels, indicating strong antioxidant activity . This property is crucial for preventing cellular damage associated with chronic diseases.

Table 4: Antioxidant Activity Studies

| Study Reference | Extract Type | Concentration Tested | Main Findings |

|---|---|---|---|

| Liu et al. (2018) | Water Extract | 0.022 mg/ml | Scavenged hydroxyl and superoxide radicals |

| Xv & Hu (2019) | Aqueous Extract | 0.2 mg/ml | Inhibited linoleic acid peroxidation |

Wirkmechanismus

Cassiaside B exerts its effects through multiple molecular targets and pathways . It has been shown to interact with serotonin receptor 5-HT2C, which mediates satiety, appetite, and consumption behavior. This interaction suggests that this compound may have potential anti-obesity effects by suppressing appetite. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

Vergleich Mit ähnlichen Verbindungen

Cassiaside B is unique among naphthopyrone glycosides due to its specific structural features and pharmacological properties . Similar compounds include:

Cassiaside A: Another naphthopyrone glycoside with similar antimicrobial properties but different molecular targets.

Cassiaside C: Known for its anti-allergic activity by inhibiting histamine release from mast cells.

Toralactone gentiobioside: Exhibits hepatoprotective and neuroprotective properties.

Biologische Aktivität

Cassiaside B, a compound derived from the seeds of Cassia tora and Cassia obtusifolia, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

1. Overview of this compound

This compound is classified as a naphthopyrone, a type of phenolic compound known for its various biological activities. It is primarily isolated from the seeds of Cassia tora and Cassia obtusifolia, both of which have been used in traditional medicine for their health benefits. The compound has shown promise in several pharmacological studies, indicating its potential as a therapeutic agent.

2.1 Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2.2 Antimicrobial Properties

This compound demonstrates notable antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, leading to cell death .

2.3 Anti-inflammatory Effects

The compound has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses. In vitro studies have shown that this compound can downregulate the expression of inflammatory markers in macrophages, making it a potential candidate for treating inflammatory diseases .

3.1 Modulation of Signaling Pathways

This compound influences various signaling pathways involved in inflammation and oxidative stress response. It has been found to affect the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting this pathway, this compound may reduce inflammation and promote healing.

3.2 Interaction with Enzymes

The compound also interacts with enzymes involved in oxidative stress regulation. For instance, it enhances the activity of superoxide dismutase (SOD) and catalase, which are vital for detoxifying reactive oxygen species (ROS) in cells .

4.1 Clinical Applications

A study highlighted the use of this compound in managing conditions like diabetes and hypertension due to its antihyperlipidemic properties. Patients treated with formulations containing this compound showed improved lipid profiles and reduced blood glucose levels .

| Study | Findings |

|---|---|

| Zhang et al., 2017 | Demonstrated antioxidant effects in diabetic rat models |

| Liu et al., 2021 | Showed significant antimicrobial activity against clinical isolates |

| Wang et al., 2022 | Reported anti-inflammatory effects in macrophage cultures |

4.2 Experimental Models

In experimental settings, this compound has been tested on various animal models to evaluate its pharmacological effects:

- Diabetes Model : In diabetic rats, administration of this compound resulted in decreased blood glucose levels and improved insulin sensitivity.

- Inflammation Model : In models of acute inflammation, treatment with this compound significantly reduced edema and inflammatory cell infiltration .

5. Conclusion

This compound exhibits a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. Its mechanisms involve modulation of key signaling pathways and enzyme interactions that contribute to its therapeutic potential. Ongoing research is essential to fully elucidate its pharmacological properties and explore its applications in clinical settings.

Eigenschaften

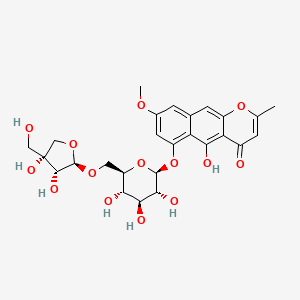

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O14/c1-10-3-13(28)18-14(38-10)5-11-4-12(35-2)6-15(17(11)20(18)30)39-24-22(32)21(31)19(29)16(40-24)7-36-25-23(33)26(34,8-27)9-37-25/h3-6,16,19,21-25,27,29-34H,7-9H2,1-2H3/t16-,19-,21+,22-,23+,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCJAYDAMQSJO-PAMAHNMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101108365 | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119170-51-3 | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119170-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.